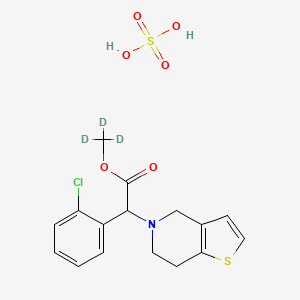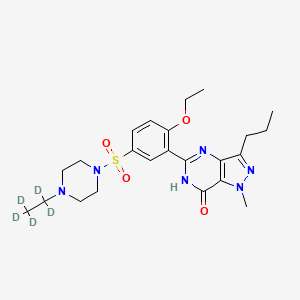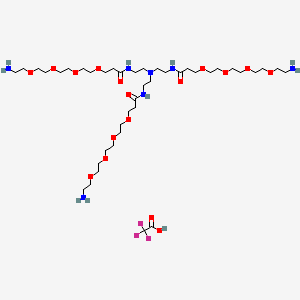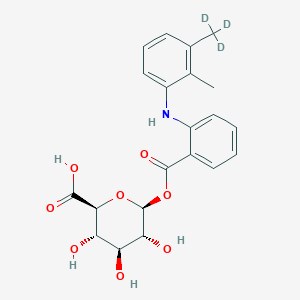
1alpha, 25-Dihydroxy VD2-13C2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1alpha, 25-Dihydroxy VD2-13C2 is a synthetic analog of vitamin D2, which is a crucial compound in the regulation of calcium and phosphate metabolism in the human body. This compound is often used in scientific research to study the effects of vitamin D on various biological processes.
Méthodes De Préparation
The synthesis of 1alpha, 25-Dihydroxy VD2-13C2 involves several steps, including the hydroxylation of vitamin D2 at specific positions. The synthetic route typically includes:
Isotope Labeling: Incorporation of carbon-13 isotopes at specific positions to create the 13C2 variant.
Purification: The final product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and quality.
Analyse Des Réactions Chimiques
1alpha, 25-Dihydroxy VD2-13C2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different metabolites.
Reduction: Reduction reactions can modify the hydroxyl groups, leading to different derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Applications De Recherche Scientifique
1alpha, 25-Dihydroxy VD2-13C2 has several scientific research applications:
Chemistry: Used to study the chemical properties and reactions of vitamin D analogs.
Biology: Investigates the role of vitamin D in cellular processes, including cell differentiation and proliferation.
Medicine: Explores the therapeutic potential of vitamin D analogs in treating diseases such as osteoporosis and certain cancers.
Industry: Utilized in the development of vitamin D supplements and fortified foods.
Mécanisme D'action
1alpha, 25-Dihydroxy VD2-13C2 exerts its effects by binding to the vitamin D receptor (VDR), which then interacts with the retinoid X receptor (RXR) to form a heterodimer. This complex binds to vitamin D response elements in the DNA, regulating the transcription of genes involved in calcium and phosphate homeostasis. The molecular targets include genes that encode proteins such as RANKL, osteopontin, and osteocalcin, which are involved in bone remodeling and mineralization .
Comparaison Avec Des Composés Similaires
1alpha, 25-Dihydroxy VD2-13C2 is unique compared to other vitamin D analogs due to its specific hydroxylation pattern and isotope labeling. Similar compounds include:
1alpha, 25-Dihydroxy VD3: Another active form of vitamin D, but derived from vitamin D3.
24,25-Dihydroxy VD3: A metabolite of vitamin D3 with different biological activities.
1alpha-Hydroxy VD3: A synthetic analog used in the treatment of certain bone disorders.
Propriétés
Formule moléculaire |
C28H44O3 |
|---|---|
Poids moléculaire |
430.6 g/mol |
Nom IUPAC |
(1R,3S,5Z)-5-[(2E)-2-[(1R,3aS,7aR)-1-[(E,2R,5S)-6-hydroxy-5-methyl-6-(113C)methyl(713C)hept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol |
InChI |
InChI=1S/C28H44O3/c1-18(9-10-19(2)27(4,5)31)24-13-14-25-21(8-7-15-28(24,25)6)11-12-22-16-23(29)17-26(30)20(22)3/h9-12,18-19,23-26,29-31H,3,7-8,13-17H2,1-2,4-6H3/b10-9+,21-11+,22-12-/t18-,19+,23-,24-,25+,26+,28-/m1/s1/i4+1,5+1 |
Clé InChI |
ZGLHBRQAEXKACO-PGFRAZITSA-N |
SMILES isomérique |
C[C@H](/C=C/[C@H](C)C([13CH3])([13CH3])O)[C@H]1CC[C@@H]\2[C@@]1(CCC/C2=C\C=C/3\C[C@H](C[C@@H](C3=C)O)O)C |
SMILES canonique |
CC(C=CC(C)C(C)(C)O)C1CCC2C1(CCCC2=CC=C3CC(CC(C3=C)O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[3-[2-[2-[2-[[3-(2,6-dioxopiperidin-3-yl)-4-oxo-1,2,3-benzotriazin-5-yl]amino]ethoxy]ethoxy]ethoxy]phenyl]acetamide](/img/structure/B12427363.png)
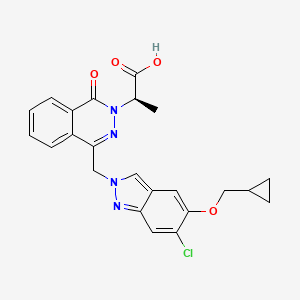
![1-[[7-[[4-(2,2,2-trifluoroethoxy)-3-(trifluoromethyl)phenyl]methoxy]-2H-chromen-3-yl]methyl]piperidine-4-carboxylic acid;hydrochloride](/img/structure/B12427371.png)
![methyl 11-[2-(3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl)-3-methoxy-3-oxopropyl]-16-methyl-17-oxa-3-aza-13-azoniapentacyclo[11.8.0.02,10.04,9.015,20]henicosa-1(13),2(10),4,6,8,11,18-heptaene-19-carboxylate](/img/structure/B12427372.png)
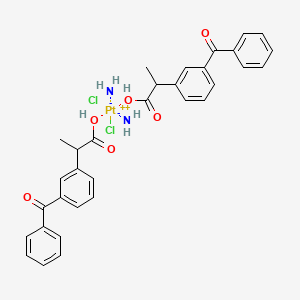
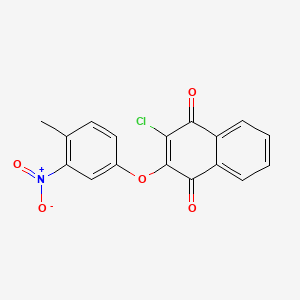
![5-hydroxy-3-(3-hydroxy-4-methoxyphenyl)-6-methoxy-7-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B12427396.png)
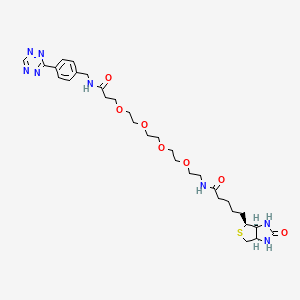
![(9-Hydroxy-14-methyl-5-methylidene-4-oxo-3,11-dioxatetracyclo[7.5.1.02,6.012,15]pentadec-13-en-7-yl) 4-hydroxy-2-methylbut-2-enoate](/img/structure/B12427416.png)
![(6aS,13bR)-11-chloro-1,2,3,4-tetradeuterio-6,6a,7,8,9,13b-hexahydro-5H-naphtho[1,2-a][3]benzazepin-12-ol](/img/structure/B12427428.png)
